
Trimethyltetradecylammonium hydrogen sulfate
Overview
Description
Preparation Methods
Trimethyltetradecylammonium hydrogen sulfate can be synthesized through the reaction of tetradecyltrimethylammonium chloride with sulfuric acid. The reaction typically involves mixing the two reactants in a suitable solvent and allowing the reaction to proceed at a controlled temperature. The product is then purified through crystallization or distillation .
Chemical Reactions Analysis
Trimethyltetradecylammonium hydrogen sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: The compound can be reduced using suitable reducing agents.
Substitution: It can undergo substitution reactions where the hydrogen sulfate group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions
Scientific Research Applications
Overview
Trimethyltetradecylammonium hydrogen sulfate (CAS 104903-23-3) is a quaternary ammonium compound that exhibits significant surfactant properties. Its unique structure allows it to function effectively in various scientific and industrial applications, particularly in chemistry, biology, and medicine. This article explores its diverse applications, supported by data tables and case studies.
Chromatography
This compound is utilized as an ion-pairing reagent in chromatography. It enhances the separation of analytes by forming ion pairs with negatively charged species, improving resolution and sensitivity in analytical methods such as HPLC (High-Performance Liquid Chromatography) and GC (Gas Chromatography) .
Biomolecule Extraction and Purification
Due to its surfactant properties, this compound is employed in the extraction and purification of biomolecules, including proteins and nucleic acids. It facilitates the solubilization of hydrophobic compounds, making it easier to isolate target biomolecules from complex mixtures .
Drug Formulation and Delivery
In pharmaceutical applications, this compound is used in drug formulation processes. Its ability to modify membrane permeability allows for improved drug delivery systems, particularly for poorly soluble drugs. This property is crucial for enhancing bioavailability .
Industrial Applications
The compound finds extensive use in the production of detergents, emulsifiers, and other surfactant-based products. Its effectiveness in reducing surface tension makes it suitable for applications in cleaning agents and personal care products .
Case Study 1: Ion-Pairing Reagent in HPLC
A study demonstrated that using this compound as an ion-pairing agent significantly improved the separation efficiency of acidic pharmaceuticals in HPLC analysis. The results showed enhanced peak resolution compared to traditional methods without ion pairing .
Case Study 2: Biomolecule Purification
In a research project focusing on protein extraction from plant tissues, this compound was used to solubilize membrane proteins effectively. The study reported a higher yield of target proteins compared to conventional extraction methods, highlighting its efficacy as a surfactant .
Case Study 3: Drug Delivery Systems
A formulation study explored the use of this compound in liposomal drug delivery systems. The findings indicated that the compound improved drug encapsulation efficiency and stability of liposomes, leading to enhanced therapeutic effects .
Mechanism of Action
The mechanism of action of trimethyltetradecylammonium hydrogen sulfate involves its interaction with various molecular targets. As a cationic surfactant, it can disrupt cell membranes, leading to cell lysis. It also interacts with proteins and nucleic acids, affecting their structure and function. The compound’s surfactant properties enable it to reduce surface tension and enhance the solubility of hydrophobic molecules .
Comparison with Similar Compounds
Trimethyltetradecylammonium hydrogen sulfate is similar to other cationic surfactants such as:
Cetyltrimethylammonium bromide (CTAB): Another cationic surfactant with similar properties but a longer alkyl chain.
Dodecyltrimethylammonium chloride (DTAC): A cationic surfactant with a shorter alkyl chain.
Hexadecyltrimethylammonium chloride (HTAC): Similar to CTAB but with a different counterion. This compound is unique due to its specific alkyl chain length and hydrogen sulfate counterion, which confer distinct properties and applications
Biological Activity
Trimethyltetradecylammonium hydrogen sulfate (TTAS) is a quaternary ammonium compound with significant applications in various fields, including biology, medicine, and industry. Its biological activity is primarily attributed to its surfactant properties, which allow it to interact with biological membranes and macromolecules. This article delves into the biological activities of TTAS, focusing on its mechanisms of action, applications in research and medicine, and relevant case studies.
TTAS is synthesized by reacting tetradecyltrimethylammonium chloride with sulfuric acid. As a cationic surfactant, it disrupts cell membranes, leading to cell lysis. The compound can also interact with proteins and nucleic acids, affecting their structure and function. Its surfactant characteristics enable it to lower surface tension and enhance the solubility of hydrophobic compounds.
Property | Value |
---|---|
Molecular Formula | C₁₄H₃₃NHSO₄ |
Molecular Weight | 303.49 g/mol |
Solubility | Soluble in water |
pH (1% solution) | Approximately 5-7 |
Biological Applications
TTAS has been employed in various biological applications due to its surfactant properties:
- Extraction and Purification : It is utilized in the extraction of biomolecules, enhancing the solubilization of proteins and nucleic acids.
- Drug Formulation : TTAS is used in drug delivery systems to improve the bioavailability of hydrophobic drugs.
- Antimicrobial Activity : Studies indicate that TTAS exhibits antimicrobial properties against various pathogens, making it a potential candidate for disinfectants and antiseptics.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of TTAS against Escherichia coli and Staphylococcus aureus. Results demonstrated that TTAS effectively inhibited bacterial growth at concentrations as low as 0.1% (v/v). The mechanism was attributed to membrane disruption leading to cytoplasmic leakage.
Case Study 2: Drug Delivery Systems
Research focused on the use of TTAS in formulating liposomal drug delivery systems. The incorporation of TTAS enhanced the stability and drug-loading capacity of liposomes containing hydrophobic anticancer agents. In vitro studies showed improved cytotoxicity against cancer cell lines compared to conventional formulations.
Safety and Toxicological Profile
While TTAS exhibits beneficial biological activities, its safety profile must be considered:
- Toxicity : Cationic surfactants like TTAS have been shown to exhibit higher toxicity compared to nonionic counterparts. Acute toxicity studies indicate that intravenous administration results in significant irritation to mucous membranes, while oral administration shows lower toxicity levels .
- Irritation Potential : Skin irritation studies reveal that irritation depends on concentration; higher concentrations lead to more severe effects .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing Trimethyltetradecylammonium hydrogen sulfate?
- Synthesis : While direct synthesis protocols for the hydrogen sulfate form are not explicitly detailed in the evidence, analogous quaternary ammonium salts (e.g., Trimethyltetradecylammonium bromide) are synthesized via alkylation of tertiary amines with alkyl halides or sulfates . For the hydrogen sulfate variant, substitution of bromide with hydrogen sulfate ions under controlled pH conditions is plausible, requiring validation via titration or ion chromatography.
- Characterization :
- Purity : Neutralization titration is recommended for quantifying active quaternary ammonium content, with a minimum purity threshold of 96% .
- Structural Confirmation : and should confirm the trimethyltetradecylammonium moiety and hydrogen sulfate counterion. For example, NMR signals for methyl groups (δ ~3.1 ppm) and the tetradecyl chain (δ ~1.2–1.4 ppm) are critical .
- Impurity Profiling : Monitor minor contaminants (e.g., dodecyl- or hexadecyl-trimethylammonium analogs) using HPLC with a Tetramethylammonium hydroxide-based mobile phase .
Q. How do solubility properties of this compound influence experimental design in aqueous systems?
- The compound exhibits high water solubility ("almost transparency" in water), making it suitable for micellar or colloidal studies . However, solubility thermodynamics vary with temperature and counterion interactions. For instance, micellar systems involving similar surfactants (e.g., Benzyldimethyltetradecylammonium chloride) show enthalpy-driven solubilization in alcohol-water mixtures, which must be calibrated for reproducibility .
Advanced Research Questions
Q. What analytical strategies resolve contradictions in reported micellar behavior of Trimethyltetradecylammonium-based surfactants?
- Thermodynamic Profiling : Use enthalpimetry to quantify micellization energetics. For example, micellar systems with Trimethyltetradecylammonium chloride exhibit partition coefficients () dependent on alkyl chain length and solvent polarity, requiring rigorous control of ionic strength and temperature .
- Data Discrepancies : Variability in critical micelle concentration (CMC) values may arise from impurities (e.g., homologs like dodecyltrimethylammonium). Employ ion-selective electrodes or conductometric titration to validate CMC under standardized conditions .
Q. How does the hydrogen sulfate counterion affect stability and reactivity compared to halide analogs?
- Acid-Base Interactions : The hydrogen sulfate ion () can act as a weak acid (), potentially altering reaction kinetics in basic media. For instance, in hydrolytic studies, monitor pH-dependent decomposition pathways using or FTIR .
- Comparative Stability : Unlike bromide analogs (e.g., Cetrimide), the hydrogen sulfate form may exhibit hygroscopicity, necessitating anhydrous storage and desiccant use to prevent hydrolysis .
Q. What pharmacopeial standards apply to this compound in pharmaceutical research?
- While the compound is not directly listed in USP monographs, related quaternary ammonium surfactants (e.g., Cetrimide) must comply with limits for homolog impurities (≤4% dodecyl-/hexadecyl-trimethylammonium) and residual solvents. Follow chromatographic methods from USP 30 (Supplement 2) for homolog quantification .
Q. Methodological Considerations
- Storage : Optimize storage at 2–8°C in airtight containers to prevent moisture absorption and counterion exchange .
- Toxicity Screening : Although safety data for the hydrogen sulfate form are limited, analogous quaternary ammonium compounds (e.g., Tetrabutylammonium hexafluorophosphate) require handling with nitrile gloves and fume hoods due to potential respiratory irritation .
Properties
IUPAC Name |
hydrogen sulfate;trimethyl(tetradecyl)azanium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H38N.H2O4S/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18(2,3)4;1-5(2,3)4/h5-17H2,1-4H3;(H2,1,2,3,4)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWSTBIEJXJNJY-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC[N+](C)(C)C.OS(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H39NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70584988 | |
Record name | N,N,N-Trimethyltetradecan-1-aminium hydrogen sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70584988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104903-23-3 | |
Record name | N,N,N-Trimethyltetradecan-1-aminium hydrogen sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70584988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trimethyltetradecylammonium hydrogen sulfate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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